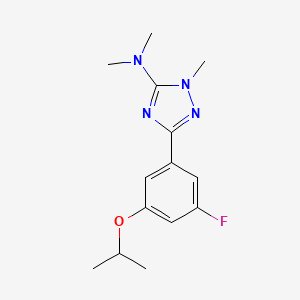

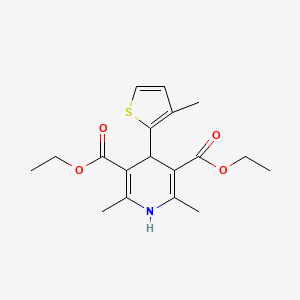

3-(3-fluoro-5-isopropoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of Schiff bases with various amines and aldehydes in the presence of catalysts. For example, Karthikeyan et al. (2006) described the preparation of Mannich bases bearing a triazole Schiff base by aminomethylation with formaldehyde and secondary or substituted primary amines, indicating a possible synthetic pathway for related compounds (Karthikeyan et al., 2006). Although this synthesis doesn't directly mention 3-(3-fluoro-5-isopropoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine, it provides insight into the general methods used to synthesize structurally related 1,2,4-triazole compounds.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to modify the compound's properties. The crystal structure and molecular conformation of similar compounds, such as 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, have been studied, providing valuable information on the spatial arrangement of atoms and the potential for intermolecular interactions (Liang, 2009).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including aminomethylation, cyclocondensation, and Fries rearrangement, as part of their synthesis or functionalization processes. These reactions can significantly alter the chemical properties of the compound, such as reactivity, stability, and biological activity. For instance, Moreno-Fuquen et al. (2019) demonstrated the catalyst- and solvent-free synthesis of a related compound through microwave-assisted Fries rearrangement, highlighting the chemical reactivity of the triazole moiety (Moreno-Fuquen et al., 2019).

Mécanisme D'action

The exact mechanism of action of “(3-fluoro-5-isopropoxyphenyl)boronic acid” is not specified, but it’s used as a reagent for the preparation of triazine derivatives as inhibitors of phosphodiesterases . Phosphodiesterases are enzymes that break down the phosphodiester bond in an oligonucleotide, which plays a key role in many biological processes.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it’s harmful if swallowed . The safety information pictograms indicate that it’s a warning (GHS07) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Orientations Futures

Propriétés

IUPAC Name |

5-(3-fluoro-5-propan-2-yloxyphenyl)-N,N,2-trimethyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O/c1-9(2)20-12-7-10(6-11(15)8-12)13-16-14(18(3)4)19(5)17-13/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKYWVJSYGCYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C2=NN(C(=N2)N(C)C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluoro-5-isopropoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-furamide hydrochloride](/img/structure/B5632551.png)

![1-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5632562.png)

![(4aR*,7aS*)-1-benzyl-4-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5632563.png)

![2-[(6-isopropylpyrimidin-4-yl)amino]-1-(2-thienyl)ethanol](/img/structure/B5632566.png)

![{4-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B5632571.png)

![[(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5632590.png)

![7-chloro-4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5632632.png)